Rimonabant exerts its effects by selectively binding to the CB1 receptor and acting as an antagonist/inverse agonist [ [] ]. It blocks the binding of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby preventing their downstream signaling effects. This leads to the inhibition of CB1 receptor-mediated processes, such as appetite stimulation, lipogenesis, and reward pathways.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5